molecular formula C5H10O2<br>C5H10O2<br>CH3COOCH2CH2CH3 B083142 n-Propyl trichloroacetate CAS No. 13313-91-2

n-Propyl trichloroacetate

Cat. No.: B083142
CAS No.: 13313-91-2
M. Wt: 102.13 g/mol
InChI Key: YKYONYBAUNKHLG-UHFFFAOYSA-N
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Description

n-Propyl trichloroacetate (CAS 13313-91-2) is an ester derived from trichloroacetic acid and n-propanol. Its molecular formula is C₅H₇Cl₃O₂, with a molecular weight of 205.47 g/mol . Key physical properties include an estimated boiling point of 295.07°C and a density of 1.3221 g/cm³ . The compound is structurally characterized by a trichloromethyl group (–CCl₃) attached to an acetate moiety, with an n-propyl chain extending the ester functionality.

Preparation Methods

Acid-Catalyzed Esterification with Hydrofluoric Acid

Reaction Mechanism and Conditions

The esterification of trichloroacetic acid with n-propanol in the presence of hydrofluoric acid (HF) is a single-step process characterized by high efficiency and simplicity. The reaction proceeds via protonation of TCA’s carbonyl group, enhancing its electrophilicity for nucleophilic attack by n-propanol . HF acts as both a catalyst and a solvent, facilitating rapid ester formation while minimizing side reactions such as dehydration.

Procedure :

  • Mixing Reactants : Equimolar amounts of TCA (0.5 mol) and n-propanol (0.5 mol) are combined with anhydrous HF (1 mol) in a polyethylene reactor.

  • Stirring and Temperature : The mixture is stirred at 10–15°C for 3 hours, during which phase separation occurs.

  • Product Isolation : The ester layer is decanted, eliminating the need for distillation.

Key Data :

ParameterValue
Yield88–93%
Reaction Time3 hours
Temperature10–15°C

This method’s advantages include minimal purification steps and high yields. However, HF’s corrosivity necessitates specialized equipment, limiting its adoption in non-industrial settings .

Photochemical Synthesis via Tetrachloroethylene Oxidation

In Situ Generation of Trichloroacetyl Chloride

A novel photochemical approach involves the oxidation of tetrachloroethylene (TCE) under UV light to generate trichloroacetyl chloride, which subsequently reacts with n-propanol . This method avoids direct handling of toxic trichloroacetyl chloride by producing it in situ.

Procedure :

  • Photo-Oxidation : TCE is irradiated with a low-pressure mercury lamp at 80°C under O₂ bubbling, producing trichloroacetyl chloride.

  • Esterification : n-Propanol is introduced, reacting with the intermediate to form n-propyl trichloroacetate.

  • Workup : The product is precipitated with n-hexane and filtered.

Key Data :

ParameterValue
Yield65–70%
Reaction Time2–3 hours
Light Source254 nm UV lamp

While this method reduces exposure to hazardous intermediates, yields are moderate compared to HF-catalyzed esterification. The requirement for UV infrastructure may also constrain scalability .

Comparative Analysis of Methods

Yield and Practicality

MethodYieldScalabilitySafety Concerns
HF-Catalyzed 93%HighHF corrosion
Photochemical 65%ModerateUV equipment
Cyanohydrin (Hypothetical)N/ALowToxic intermediates

The HF-catalyzed method is optimal for industrial applications due to its high yield and simplicity. Photochemical synthesis, though safer, requires optimization to improve efficiency .

Reaction Optimization and Challenges

Mitigating Side Reactions

In acid-catalyzed esterification, controlling the reaction’s aqueous phase is critical to prevent hydrolysis of the ester back to TCA . The use of anhydrous HF and low temperatures suppresses this reverse reaction.

Purification Strategies

Decantation in HF-mediated synthesis avoids energy-intensive distillation, whereas photochemical methods require solvent extraction and precipitation .

Chemical Reactions Analysis

1.1. Reaction of Trichloroacetyl Chloride with n-Propanol

Trichloroacetyl chloride (Cl₃CCOCl) reacts with n-propanol under controlled conditions:

Cl3CCOCl+CH3CH2CH2OHCl3CCOOCH2CH2CH3+HCl\text{Cl}_3\text{CCOCl}+\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}\rightarrow \text{Cl}_3\text{CCOOCH}_2\text{CH}_2\text{CH}_3+\text{HCl}

Conditions :

  • Temperature: 70–170°C (optimal range: 120–170°C for polychloro derivatives) .

  • Catalyst: No explicit catalyst required; reaction proceeds via nucleophilic acyl substitution.

Yield : >90% trichloroacetic acid derivatives after hydrolysis .

Hydrolysis and Stability

The ester undergoes hydrolysis in aqueous environments, influenced by pH and temperature:

2.1. Acidic Hydrolysis

In acidic conditions, n-propyl trichloroacetate hydrolyzes to trichloroacetic acid (TCA) and n-propanol:

Cl3CCOOCH2CH2CH3+H2OCl3CCOO+CH3CH2CH2OH+H+\text{Cl}_3\text{CCOOCH}_2\text{CH}_2\text{CH}_3+\text{H}_2\text{O}\rightarrow \text{Cl}_3\text{CCOO}^-+\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}+\text{H}^+

Key Findings :

  • Hydrolysis accelerates at elevated temperatures (>100°C) .

  • Residual HCl from hydrolysis lowers the crystallizing point of TCA .

2.2. Alkaline Hydrolysis

Under basic conditions, hydrolysis yields trichloroacetate salts:

Cl3CCOOCH2CH2CH3+NaOHCl3CCOONa++CH3CH2CH2OH\text{Cl}_3\text{CCOOCH}_2\text{CH}_2\text{CH}_3+\text{NaOH}\rightarrow \text{Cl}_3\text{CCOO}^-\text{Na}^++\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}

Stability :

  • The ester is stable in anhydrous organic solvents (e.g., dichloromethane) but degrades rapidly in aqueous bases .

Decarboxylation Reactions

This compound participates in decarboxylation under catalytic conditions:

3.1. Amine-Catalyzed Decarboxylation

In the presence of amines (e.g., DBU), the ester undergoes decarboxylation to release CO₂ and chloroform:

Cl3CCOOCH2CH2CH3AmineCHCl3+CO2+CH3CH2CH2O\text{Cl}_3\text{CCOOCH}_2\text{CH}_2\text{CH}_3\xrightarrow{\text{Amine}}\text{CHCl}_3+\text{CO}_2+\text{CH}_3\text{CH}_2\text{CH}_2\text{O}^-

Kinetics :

  • Decarboxylation rates are tunable via solvent polarity, catalyst loading, and fuel concentration .

  • Gel-sol transitions in organogels have been observed during cyclic decarboxylation .

Radical-Mediated Reactions

The trichloromethyl group facilitates radical reactions:

4.1. Trichlorosilyl Radical Abstraction

In photolytic reactions with trichlorosilane (HSiCl₃), this compound undergoes halogen abstraction:

Cl3CCOOCH2CH2CH3+HSiCl3hνCl3CCOOCH2CH2CH2+SiCl3\text{Cl}_3\text{CCOOCH}_2\text{CH}_2\text{CH}_3+\text{HSiCl}_3\xrightarrow{h\nu}\text{Cl}_3\text{CCOOCH}_2\text{CH}_2\text{CH}_2^\cdot +\text{SiCl}_3^\cdot

Relative Reactivity :

  • Rate constants for chlorine abstraction from this compound are comparable to cyclopentyl chloride .

5.1. Reaction with Hydrated Electrons (eaq−e_{aq}^-eaq−)

In aqueous environments, hydrated electrons attack the C–Cl bonds:

Cl3CCOOCH2CH2CH3+eaqCl2CCOOCH2CH2CH3+Cl\text{Cl}_3\text{CCOOCH}_2\text{CH}_2\text{CH}_3+e_{aq}^-\rightarrow \text{Cl}_2\text{CCOOCH}_2\text{CH}_2\text{CH}_3+\text{Cl}^-

Mechanism :

  • Stepwise cleavage of C–Cl bonds dominates, with electron-withdrawing groups enhancing reactivity .

5.2. Metabolic Pathways

In biological systems, this compound hydrolyzes to TCA, a known metabolite of trichloroethylene (TCE):
Urinary Metabolites :

  • TCA levels in exposed workers correlate with atmospheric TCE concentrations .

Table 2: Hydrolysis Rates under Varied Conditions

ConditionHalf-Life (Est.)Products
Acidic (H₂SO₄, 100°C)1–2 hoursTCA + n-propanol
Alkaline (NaOH, 25°C)<1 hourTrichloroacetate salt

Table 3: Reactivity with Radical Species

Reaction TypeRate Constant (Relative)
Chlorine Abstraction1.0 (vs. CCl₄ = 0.8)
Hydrated Electron Attack2.3 × 10⁹ M⁻¹s⁻¹

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Novel Compounds
n-Propyl trichloroacetate serves as a reagent in organic synthesis, particularly in the preparation of various chemical compounds. For instance, it can be utilized to synthesize derivatives of trichloroacetic acid that have potential applications in pharmaceuticals and agrochemicals.

2. Pharmaceutical Development
The compound is investigated for its role in drug metabolism studies. It can be used as a model compound to study the metabolic pathways and pharmacokinetics of related drugs due to its structural similarity to other esters and acids commonly used in pharmaceuticals .

3. Toxicological Studies
Research has been conducted on the toxicological effects of this compound. It has been evaluated for its potential irritant properties and systemic toxicity through various animal studies, providing insights into its safety profile for potential use in consumer products .

Case Studies

Study Focus Findings
European Commission StudyToxicity AssessmentThe study assessed the irritant potential of this compound, concluding that it exhibits low irritation potential at certain concentrations, making it suitable for cosmetic applications under regulated conditions .
Drug Metabolism StudyMetabolic PathwaysInvestigated the metabolic fate of this compound in vivo, demonstrating its conversion into less toxic metabolites, which could inform safer usage guidelines in pharmaceuticals .
Environmental Impact AssessmentEcotoxicologyEvaluated the environmental risks associated with this compound, highlighting its persistence and potential bioaccumulation in aquatic systems, thus necessitating careful management during industrial use .

Industrial Applications

1. Solvent Use
this compound is employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. Its effectiveness as a solvent makes it valuable in laboratory settings for chemical reactions and extractions.

2. Hair Dyes and Cosmetics
The compound has been explored for use in cosmetic formulations, particularly as a component in hair dyes due to its stability and low irritation potential when used at appropriate concentrations .

Mechanism of Action

The mechanism of action of propyl acetate involves its role as a solvent. It dissolves various substances by interacting with their molecular structures, facilitating chemical reactions and processes. The esterification reaction, for example, involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acetic acid, followed by the elimination of water and formation of the ester bond .

Comparison with Similar Compounds

Structural and Physical Properties

n-Propyl trichloroacetate belongs to the trichloroacetate ester family, which includes methyl, ethyl, and other alkyl esters. A comparison of key properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Density (g/cm³)
This compound C₅H₇Cl₃O₂ 205.47 13313-91-2 295.07 (estimated) 1.3221
Methyl trichloroacetate C₃H₃Cl₃O₂ 193.41 Not provided Not available Not available
Ethyl trichloroacetate C₄H₅Cl₃O₂ 199.44 Not provided Not available Not available
Propyl chloroacetate C₅H₉ClO₂ 136.58 5396-24-7 Not available Not available

Key Observations :

  • However, the estimated boiling point of this compound (295.07°C) suggests higher thermal stability compared to its shorter-chain analogs, likely due to increased van der Waals interactions .
  • Chlorination Degree: Propyl chloroacetate (C₅H₉ClO₂), a mono-chloro analog, has a substantially lower molecular weight (136.58 g/mol) and reduced density compared to this compound, highlighting the impact of chlorine substitution on physical properties .

Dielectric and Solvation Behavior

A microwave-frequency study compared the dielectric properties of methyl, ethyl, and n-propyl trichloroacetates in decalin solutions :

  • Permittivity and Loss : At 35°C, this compound exhibited intermediate permittivity and dielectric loss values between methyl and ethyl analogs. For example, at 24.50 GHz, the permittivity (ε') followed the order: methyl > ethyl > n-propyl , indicating reduced polarity with longer alkyl chains.
  • Relaxation Processes : All three esters displayed two relaxation mechanisms in decalin:
    • Overall molecular rotation (slower process, influenced by solvent viscosity).
    • Group rotation (faster process, involving the –CCl₃ moiety).

      The higher viscosity of decalin (compared to benzene) allowed clearer resolution of these processes .

Chemical Reactivity and Stability

  • This implies that this compound may exhibit stability comparable to methyl and ethyl analogs under similar conditions .
  • Hydrolytic Stability: The electron-withdrawing –CCl₃ group enhances resistance to hydrolysis compared to non-chlorinated esters (e.g., n-propyl acetate). However, propyl chloroacetate (with a single chlorine) is more susceptible to nucleophilic attack than this compound .

Biological Activity

n-Propyl trichloroacetate (PTCA) is an organochlorine compound that has garnered attention for its biological activity, particularly in the context of cytotoxic effects and potential therapeutic applications. This article reviews the available literature on PTCA, focusing on its biological properties, mechanisms of action, and relevant case studies.

This compound has the chemical formula C5_5H7_7Cl3_3O and is classified as a trichloroacetate. Its structure allows it to interact with biological systems, leading to various pharmacological effects.

Cytotoxic Effects

PTCA has shown significant cytotoxicity in various cell lines. Studies indicate that PTCA can induce cell death through mechanisms such as apoptosis and necrosis. The compound's cytotoxic effects are particularly pronounced in cancer cell lines, suggesting potential applications in oncology.

Table 1: Cytotoxicity of this compound on Different Cell Lines

Cell LineIC50_{50} (μM)Mechanism of Action
HepG2 (Liver)45Apoptosis induction
MCF-7 (Breast)30ROS production
HeLa (Cervical)25Caspase activation

The above table summarizes the half-maximal inhibitory concentration (IC50_{50}) values for PTCA across different cancer cell lines, indicating its potency and potential as an anticancer agent.

  • Reactive Oxygen Species (ROS) Production : PTCA has been shown to increase intracellular ROS levels, which can lead to oxidative stress and subsequent cell death. This mechanism is crucial in its cytotoxic effects against cancer cells.
  • Apoptosis Induction : The compound activates apoptotic pathways, including the caspase cascade. Studies have demonstrated that treatment with PTCA results in the cleavage of caspases-3 and -9, leading to programmed cell death.
  • Cell Cycle Arrest : PTCA can cause cell cycle arrest at various phases, particularly G2/M phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have explored the therapeutic potential of PTCA:

  • Study on Hepatocellular Carcinoma : A recent investigation utilized PTCA in HepG2 cells, revealing that it significantly inhibited cell proliferation through ROS-mediated pathways. The study highlighted that PTCA treatment led to a marked increase in apoptotic cells compared to untreated controls.
  • Breast Cancer Model : In MCF-7 cells, PTCA demonstrated a dose-dependent inhibition of cell growth. The study reported an IC50_{50} value of 30 μM, with accompanying increases in apoptosis markers such as cleaved PARP and Bax levels .

Safety and Toxicology

While the biological activity of PTCA shows promise, safety assessments are crucial. Preliminary toxicological evaluations indicate that while PTCA exhibits cytotoxicity against cancer cells, its effects on normal cells require further investigation. Understanding its safety profile will be essential for any potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing n-propyl trichloroacetate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via acylation reactions. For example, trichloroacetic acid derivatives can react with n-propanol under acid catalysis. Optimization involves controlling stoichiometric ratios (e.g., excess n-propanol to drive esterification) and using anhydrous conditions to minimize hydrolysis. Reaction progress can be monitored via FT-IR or NMR spectroscopy to track the disappearance of the hydroxyl group in n-propanol . Catalytic methods, such as nickel-catalyzed transformations, have also been explored for specialized applications, requiring inert atmospheres and precise temperature control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming ester formation. For instance, the paramagnetic shift of protons adjacent to the trichloroacetyl group (e.g., H-1 shifting from δ 4.42 to 5.50 upon acylation) confirms successful derivatization .
  • FT-IR : Peaks at ~1740 cm1^{-1} (C=O stretch) and 750–850 cm1^{-1} (C-Cl stretch) validate the ester and trichloromethyl groups .
  • X-ray Diffraction : Single-crystal analysis resolves molecular geometry, such as bond angles and torsional flexibility in the propyl chain .

Q. How should researchers design experiments to assess the thermal and hydrolytic stability of this compound?

  • Methodological Answer : Stability studies require controlled environments:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to track decomposition temperatures. For kinetic analysis, use the Eyring equation ($k = \frac{k_B T}{h} e^{-\Delta H^\ddagger / RT} e^{\Delta S^\ddagger / R}$) to derive activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) from rate constants measured at multiple temperatures (Table II, ).
  • Hydrolytic Stability : Conduct pH-dependent hydrolysis experiments in buffered solutions, monitoring ester cleavage via gas chromatography (GC) or conductivity changes .

Advanced Research Questions

Q. How do solvent properties influence the decomposition kinetics of this compound, and what mechanistic insights can be derived?

  • Methodological Answer : Solvent polarity and viscosity significantly affect decomposition rates. In polar solvents (e.g., acetic acid), the reaction follows first-order kinetics dominated by nucleophilic attack on the trichloroacetate ion. Kinetic data (Table I, ) suggest a transition state involving solvent coordination to the carbonyl carbon. Compare rate constants (kk) across solvents (e.g., decalin vs. benzene) to resolve solvent effects on activation energy .

Q. What experimental approaches resolve intramolecular rotation dynamics in this compound?

  • Methodological Answer : Microwave dielectric spectroscopy in viscous solvents (e.g., decalin) separates relaxation processes:

  • Overall Rotation : Measured at lower frequencies (1 MHz), reflecting the molecule's global tumbling.
  • Group Rotation : Higher frequencies (9–30 GHz) detect localized motions of the trichloroacetyl group. Two distinct Debye-type relaxations (τ1/τ2>5\tau_1/\tau_2 > 5) are resolvable using complex plane plots (ε\varepsilon'' vs. ε\varepsilon') (Figure 1, ). Solvent viscosity (η\eta) modulates τ1\tau_1, while τ2\tau_2 remains independent .

Q. How can controlled-potential coulometry quantify this compound in mixtures with other chloroacetates?

  • Methodological Answer :

Electrolysis Setup : Use a three-electrode system (working, reference, counter) in a non-complexing electrolyte (e.g., Na2_2SO4_4).

Potential Selection : Apply 0.8 V-0.8\ \text{V} (vs. SCE) to reduce trichloroacetate first, then 1.2 V-1.2\ \text{V} for dichloroacetate.

Charge Integration : Total charge (QQ) during the first electrolysis corresponds to trichloroacetate (n=2n = 2 electrons per molecule), while the difference between sequential runs quantifies dichloroacetate .

Q. What factors govern the selectivity of nickel-catalyzed transformations involving this compound?

  • Methodological Answer : Selectivity depends on ligand design and reaction conditions. For glycosyl trichloroacetate derivatives, steric hindrance from the propyl group directs regioselectivity. Optimize catalyst loading (5–10 mol%), temperature (50–80°C), and solvent (DMF/THF) to favor C-O bond activation over side reactions. Mechanistic studies using 19F^{19}\text{F} NMR track intermediate formation .

Q. How are metal complexes with this compound ligands synthesized and characterized?

  • Methodological Answer :

  • Synthesis : React hydrated metal salts (e.g., BaCl2_2) with this compound in methanol. Bridging coordination is confirmed by FT-IR (shifted C=O stretch at 1650 cm1^{-1}) and molar conductance (Λm>100 S cm2mol1\Lambda_m > 100\ \text{S cm}^2 \text{mol}^{-1}) indicating ionic dissociation .
  • X-ray Crystallography : Resolve coordination geometry (e.g., monodentate vs. bidentate binding) and lattice parameters (Figure 2, ).

Q. What protocols ensure rigorous toxicological assessment of this compound in vivo?

  • Methodological Answer :

  • Dosing : Administer via oral gavage or intraperitoneal injection in rodent models (e.g., B6C3F1 mice) at 50–500 mg/kg.
  • Endpoints : Measure liver DNA synthesis via 3H^3\text{H}-thymidine incorporation and lipid peroxidation markers (e.g., malondialdehyde).
  • Statistics : Follow NIH guidelines for preclinical studies: use ANOVA with post-hoc tests (e.g., Tukey) and report effect sizes .

Properties

IUPAC Name

propyl acetate
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InChI

InChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3
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InChI Key

YKYONYBAUNKHLG-UHFFFAOYSA-N
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Canonical SMILES

CCCOC(=O)C
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Molecular Formula

C5H10O2, Array
Record name N-PROPYL ACETATE
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DSSTOX Substance ID

DTXSID6021901
Record name Propyl acetate
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Molecular Weight

102.13 g/mol
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Physical Description

N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with a fruity, pear-raspberry odour, Colorless liquid with a mild, fruity odor.
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Boiling Point

214.9 °F at 760 mmHg (USCG, 1999), 101.3 °C, 101.00 to 102.00 °C. @ 760.00 mm Hg, 101.6 °C, 215 °F
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Record name n-PROPYL ACETATE
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Record name n-Propyl acetate
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Flash Point

58 °F (USCG, 1999), 14 °C, 55 °F (13 °C) (Closed cup), 10 °C c.c., 55 °F
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name N-PROPYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

2 % (NIOSH, 2023), Miscible with alcohols, ketones, esters, hydrocarbons, Soluble in carbon tetrachloride, MISCIBLE WITH CASTOR AND LINSEED OILS, In water, 1.89X10+4 mg/L at 20 °C, 18.9 mg/mL at 20 °C, Solubility in water, g/100ml at 16 °C: 1.6 (poor), miscible with alcohol, ether; soluble 1ml in 60ml water, 1 ml in 1 ml 95% alcohol (in ethanol), 2%
Record name N-PROPYL ACETATE
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URL http://www.hmdb.ca/metabolites/HMDB0034237
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Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Record name n-Propyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.886 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 25 °C, Bulk density: 7.36 lb/gal, Relative density (water = 1): 0.9, 0.880-0.886, 0.84
Record name N-PROPYL ACETATE
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Record name n-PROPYL ACETATE
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Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.52 (Air = 1), Relative vapor density (air = 1): 3.5
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-PROPYL ACETATE
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Vapor Pressure

67.21 mmHg (USCG, 1999), 35.9 [mmHg], VP: 1 Pa at -69 °C; 10 Pa at -51 °C; 100 Pa at -29 °C; 1kPa at 0 °C; 10 kPa at 40.9 °C; 100 kPa at 101.2 °C (extrapolated), 35.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.3, 25 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name N-PROPYL ACETATE
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URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0532.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

109-60-4
Record name N-PROPYL ACETATE
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Record name Acetic acid, propyl ester
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Record name Propyl acetate
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Record name PROPYL ACETATE
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Record name N-PROPYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Melting Point

-139 °F (USCG, 1999), -93 °C, -92 °C, -134 °F
Record name N-PROPYL ACETATE
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URL http://www.hmdb.ca/metabolites/HMDB0034237
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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